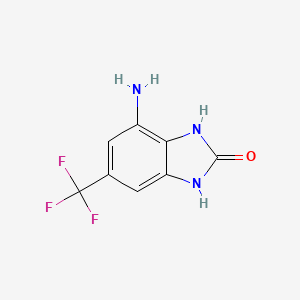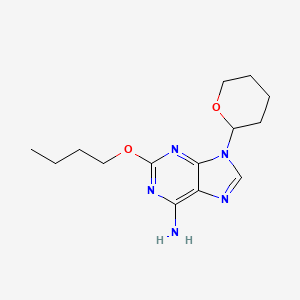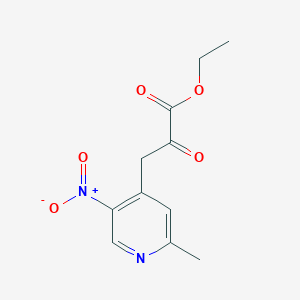![molecular formula C25H18N2 B8221135 10H,10'H-9,9'-Spirobi[acridine]](/img/structure/B8221135.png)
10H,10'H-9,9'-Spirobi[acridine]
Descripción general
Descripción
10H,10’H-9,9’-Spirobi[acridine] is a compound that has garnered significant interest in the field of materials science, particularly for its applications in organic electronics. This compound features a spiro linkage between two acridine units, which imparts unique electronic properties and structural stability. The spirobi[acridine] core is known for its high thermal stability and excellent charge-transporting abilities, making it a valuable component in various advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10H,10’H-9,9’-Spirobi[acridine] typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the condensation of acridine derivatives under specific conditions to form the spiro compound. For instance, the reaction may involve the use of strong acids or bases as catalysts, and the process is often carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 10H,10’H-9,9’-Spirobi[acridine] may involve scalable synthetic routes that prioritize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity spirobi[acridine] suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
10H,10’H-9,9’-Spirobi[acridine] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the acridine units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acridine units.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce dihydroacridine compounds. Substitution reactions typically result in the formation of various substituted acridine derivatives .
Aplicaciones Científicas De Investigación
10H,10’H-9,9’-Spirobi[acridine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to its excellent charge-transporting properties
Mecanismo De Acción
The mechanism by which 10H,10’H-9,9’-Spirobi[acridine] exerts its effects is primarily related to its electronic structure. The spiro linkage creates a rigid, three-dimensional structure that enhances charge mobility. In electronic applications, the compound facilitates efficient charge transport by reducing recombination losses and improving the overall performance of devices. The molecular targets and pathways involved include interactions with other organic semiconductors and the formation of charge-transfer complexes .
Comparación Con Compuestos Similares
Similar Compounds
Spiro-OMeTAD: Another spiro compound used in perovskite solar cells, known for its hole-transporting properties.
Spirofluorene: Used in OLEDs and OPVs, known for its high thermal stability and good charge-transporting abilities.
Uniqueness
10H,10’H-9,9’-Spirobi[acridine] stands out due to its unique combination of high thermal stability, excellent charge mobility, and structural rigidity. These properties make it particularly suitable for applications in advanced electronic devices, where performance and stability are critical .
Propiedades
IUPAC Name |
9,9'-spirobi[10H-acridine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPRCSANHVXES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5NC6=CC=CC=C36 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,4S)-3,4,5-triacetyl-3,4,5-trihydroxy-2-(hydroxymethyl)oxolan-2-yl]ethanone](/img/structure/B8221054.png)











![7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[C]azepin-1-one](/img/structure/B8221142.png)
![4-[[(R)-3-Dimethylamino-1-[(phenylsulfanyl)methyl]propyl]amino]-3-nitrobenzenesulfonamide](/img/structure/B8221155.png)
